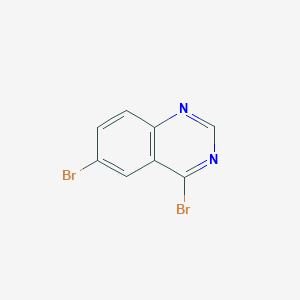

4,6-Dibromoquinazoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-dibromoquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCRQHQCUKAYBHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NC=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,6 Dibromoquinazoline and Its Precursors

Approaches to the Quinazoline (B50416) Ring System Formation

The creation of the quinazoline core is a foundational step, which can be accomplished through several reliable synthetic routes. The most common methods begin with derivatives of anthranilic acid, either through direct cyclocondensation or via a benzoxazinone (B8607429) intermediate.

Cyclocondensation Reactions from Anthranilic Acid Derivatives

The direct cyclocondensation of anthranilic acid derivatives is a widely utilized method for synthesizing the quinazolin-4(3H)-one scaffold. The Niementowski quinazoline synthesis, a classic example, involves the reaction of anthranilic acids with amides at high temperatures to form 4-oxo-3,4-dihydroquinazolines. nih.gov This approach can be lengthy and require demanding conditions. nih.gov

Modern variations aim to improve efficiency. For instance, a one-pot condensation of anthranilic acid, orthoesters (or formic acid), and amines can be catalyzed by recyclable materials like Keggin-type heteropolyacids, sometimes enhanced by microwave irradiation to speed up the reaction. researchgate.net Another efficient, one-pot method involves the reductive N-heterocyclization of 2-nitrobenzoic acid derivatives with formamide (B127407), catalyzed by indium(III) or bismuth(III) salts, to produce quinazolinones in high yields. arkat-usa.org This process is notable as formamide acts as the reductant, cyclocondensate, and solvent. arkat-usa.org

The synthesis of substituted quinazoline-2,4(1H,3H)-diones has been achieved by the annulation of anthranilic esters with N-pyridyl ureas. mdpi.com This method involves the initial formation of an N-aryl-N'-pyridyl urea (B33335), which then undergoes cyclocondensation to yield the dione (B5365651) structure with moderate to good yields, avoiding the need for metal catalysts. mdpi.com

Table 1: Examples of Cyclocondensation Reactions for Quinazolinone Synthesis

| Starting Materials | Reagents/Catalyst | Product Type | Reference |

| Anthranilic acid, Amides | Heat | 4(3H)-Quinazolinone | nih.gov |

| Anthranilic acid, Orthoesters, Amines | Heteropolyacids, Microwave | 4(3H)-Quinazolinone | researchgate.net |

| 2-Nitrobenzoic acid derivatives, Formamide | Indium(III) or Bismuth(III) salts | 4(3H)-Quinazolinone | arkat-usa.org |

| Anthranilic esters, N-pyridyl ureas | Heat | Quinazoline-2,4(1H,3H)-dione | mdpi.com |

| 2-Aminobenzamide, Glyoxal | Base | Quinazolinone Core | smolecule.com |

Utilization of Benzoxazinone Intermediates

A frequently employed and highly effective strategy for quinazolinone synthesis involves the use of 3,1-benzoxazin-4-one intermediates. ijprajournal.comrjptonline.orgrsc.org This two-step process typically begins with the cyclization of an anthranilic acid derivative. For example, heating anthranilic acid with acetic anhydride (B1165640) results in the formation of a 2-methyl-3,1-benzoxazin-4-one. ijprajournal.comtandfonline.com

These benzoxazinone intermediates are then reacted with various nitrogen nucleophiles to form the desired quinazolinone. The reaction of 2-methyl-6,8-dibromo-(4H)-3,1-benzoxazinone, prepared from 3,5-dibromoanthranilic acid and acetic anhydride, with aqueous ammonia (B1221849) yields 6,8-dibromo-2-methylquinazolin-4(3H)-one. mdpi.comderpharmachemica.com Similarly, reacting a benzoxazinone intermediate with hydrazine (B178648) hydrate (B1144303) can produce 3-amino-quinazolin-4-one derivatives. ijprajournal.com This method is versatile and allows for the introduction of various substituents at the 3-position of the quinazolinone ring by selecting the appropriate amine for the second step. rjptonline.orgtandfonline.com

The reaction mechanism involves a nucleophilic attack by the amine on the carbonyl carbon of the benzoxazinone, leading to ring opening. Subsequent cyclization and elimination of a water molecule yield the final quinazolinone product. tandfonline.com

Selective Bromination Strategies

The introduction of bromine atoms onto the quinazoline ring is critical for tuning the molecule's properties. This is typically achieved by using pre-brominated starting materials rather than by direct bromination of the heterocyclic core, which can lack selectivity.

Direct Bromination for Polybrominated Quinazolines

Synthesizing specifically substituted polybrominated quinazolines, such as 6,8-dibromoquinazoline derivatives, is most effectively accomplished by starting with a correspondingly brominated precursor. The use of 3,5-dibromoanthranilic acid is a common strategy to construct the 6,8-dibrominated quinazoline framework. derpharmachemica.comscispace.com This acid can be cyclized, for instance, with acetic anhydride to form 6,8-dibromo-2-methyl-3,1-benzoxazin-4-one, which is a direct precursor to 6,8-dibromo-2-methylquinazolin-4(3H)-one. derpharmachemica.com Similarly, 5-bromo- or 5-nitro-substituted anthranilic acids are used to prepare quinazolinones with bromine or other groups at specific positions. scispace.com

While direct bromination of an existing quinazoline ring is possible, it can lead to a mixture of products. For example, attempts to brominate certain precursors have resulted in the formation of inseparable polybrominated by-products, highlighting the challenge of controlling the reaction's regioselectivity. mdpi.com Therefore, building the ring from a brominated starting material is the preferred method for obtaining a defined substitution pattern.

Preparation of Key Halogenated Intermediates for Derivatization

For many advanced synthetic applications, a highly reactive intermediate is required to allow for further functionalization of the quinazoline scaffold, particularly at the 4-position.

Synthesis of 4-Chloro-6,8-dibromoquinazoline (or analogous dibrominated chlorosubstituted quinazolines)

The conversion of a 6,8-dibromoquinazolin-4(3H)-one to a 4-chloro-6,8-dibromoquinazoline is a crucial activation step. The 4-chloro group is an excellent leaving group, making the 4-position highly susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of substituents through cross-coupling reactions. mdpi.com

This transformation is typically achieved by treating the 6,8-dibromoquinazolin-4(3H)-one with a chlorinating agent. Common reagents for this oxidative aromatization include refluxing in phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅), or using thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF). mdpi.comchem-soc.siorientjchem.org The use of thionyl chloride with DMF has been reported to produce 2-aryl-6,8-dibromo-4-chloroquinazolines in high yields and purity. mdpi.com The resulting 4-chloro-6,8-dibromoquinazoline is a versatile intermediate for synthesizing more complex, polysubstituted quinazoline derivatives. derpharmachemica.comchem-soc.siorientjchem.org

Table 2: Synthesis of 4-Chloro-6,8-dibromoquinazoline

| Starting Material | Chlorinating Agent | Product | Reference |

| 6,8-Dibromoquinazolin-4(3H)-one | POCl₃ / PCl₅ | 4-Chloro-6,8-dibromoquinazoline | orientjchem.org |

| 2-Aryl-6,8-dibromoquinazolin-4(3H)-one | SOCl₂ / DMF | 2-Aryl-6,8-dibromo-4-chloroquinazoline | mdpi.com |

| 2-Carboxyvinyl-6,8-dibromoquinazolin-4(3H)-one | POCl₃ | 2-Carboxyvinyl-4-chloro-6,8-dibromoquinazoline | chem-soc.si |

| 2-Methyl-6,8-dibromoquinazolin-4(3H)-one | POCl₃ | 4-Chloro-2-methyl-6,8-dibromoquinazoline | derpharmachemica.com |

Oxidative Aromatization of Quinazolin-4(3H)-one Moieties

The transformation of a quinazolin-4(3H)-one into a fully aromatic quinazoline system is a critical dehydrogenation step. This process is essential for synthesizing quinazolines from their more readily accessible -one precursors. For the synthesis of 4,6-dibromoquinazoline, the corresponding precursor would be 6-bromoquinazolin-4(3H)-one.

The most common and effective method for this transformation involves converting the 4-oxo group into a 4-chloro substituent, which facilitates the subsequent aromatization. This is typically achieved by treating the quinazolin-4(3H)-one derivative with a dehydrating and chlorinating agent. nih.gov

Common reagents for this oxidative chlorination include:

Phosphorus oxychloride (POCl₃)

A mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅)

Thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF)

A notable example is the synthesis of 2-aryl-6,8-dibromo-4-chloroquinazolines from their 2-aryl-6,8-dibromoquinazolin-4(3H)-one precursors. The reaction proceeds in high yield by refluxing the starting material with thionyl chloride and a catalytic amount of DMF for approximately two hours. nih.gov While other general oxidants like potassium permanganate (B83412) (KMnO₄), copper(II) chloride (CuCl₂), or manganese dioxide (MnO₂) are used for the dehydrogenation of 2,3-dihydroquinazolin-4(1H)-ones, the use of chlorinating agents like POCl₃ or SOCl₂ is the preferred method for the aromatization of the quinazolin-4(3H)-one moiety itself. nih.gov

| Reagent System | Typical Conditions | Product | Reference |

|---|---|---|---|

| POCl₃ | Reflux | 4-Chloroquinazoline derivative | nih.gov |

| POCl₃ / PCl₅ | Reflux | 4-Chloroquinazoline derivative | nih.gov |

| SOCl₂ / DMF (cat.) | Reflux, 2h | 4-Chloroquinazoline derivative | nih.gov |

Modern Synthetic Enhancements and Methodological Considerations

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov The application of microwave irradiation (MWI) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, lower energy consumption, and often cleaner reaction profiles with easier work-up procedures. researchgate.netbeilstein-journals.orgtsijournals.com

Research has demonstrated the superiority of MWI in quinazoline synthesis. For instance, comparisons between conventional heating and microwave irradiation for certain quinazolinone syntheses revealed a drastic reduction in reaction time from 3–6 hours to just 10–20 minutes, with a concurrent increase in yields from a 48–89% range to 66–97%. researchgate.net In multicomponent reactions, such as the condensation of aromatic aldehydes, an amine source (like 2-aminobenzimidazole), and dimedone, microwave irradiation in DMF can lead to nearly quantitative yields within minutes. beilstein-journals.org This rapid and efficient protocol highlights the transformative potential of microwave technology in the synthesis of complex heterocyclic systems like this compound. nih.govbeilstein-journals.org

| Reaction Type | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Quinazolinone Synthesis | Conventional | 3 - 6 h | 48 - 89% | researchgate.net |

| Microwave | 10 - 20 min | 66 - 97% | ||

| Three-Component Synthesis of Benzimidazoquinazolinones | Conventional (Reflux) | Hours | Good | beilstein-journals.org |

| Microwave | Minutes | ~ Quantitative |

Green Chemistry Principles in Quinazoline Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of quinazoline synthesis, this has led to the adoption of more sustainable and environmentally benign methodologies. openmedicinalchemistryjournal.com

Key green approaches include:

Use of Greener Solvents: Traditional reliance on volatile organic solvents is being replaced by greener alternatives. Deep Eutectic Solvents (DES), such as a choline (B1196258) chloride and urea mixture, have been successfully employed in the synthesis of quinazolin-4(3H)-one derivatives. tandfonline.comresearchgate.net Water has also been used as a solvent for microwave-assisted quinazoline synthesis, offering a safe and eco-friendly medium. rsc.org

Metal-Free Catalysis: To avoid the use of potentially toxic and expensive heavy metal catalysts, metal-free synthetic routes have been developed. One such method involves a four-component reaction between anilines, aromatic aldehydes, and ammonium (B1175870) iodide to construct the quinazoline ring. rsc.org Another innovative approach uses salicylic (B10762653) acid as an organocatalyst for the oxidative condensation of o-aminobenzylamines with benzylamines, utilizing atmospheric oxygen as the ultimate oxidant. nih.gov

| Green Principle | Methodology | Example Reactants/Catalysts | Reference |

|---|---|---|---|

| Greener Solvents | Use of Deep Eutectic Solvents (DES) | Choline chloride:urea | tandfonline.comresearchgate.net |

| Greener Solvents | Synthesis in aqueous medium | Water | rsc.org |

| Metal-Free Conditions | Four-component reaction | Anilines, aldehydes, ammonium iodide | rsc.org |

| Organocatalysis | Salicylic acid-catalyzed oxidation | o-Aminobenzylamines, benzylamines | nih.gov |

| Atom Economy | Three-component condensation | Aldehydes, amine source, dimedone | beilstein-journals.org |

Reactivity and Functionalization of 4,6 Dibromoquinazoline

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction type for functionalizing the 4,6-dibromoquinazoline scaffold. wikipedia.orglibretexts.org This class of reactions involves the displacement of one or both bromine atoms by a nucleophile. wikipedia.orglibretexts.org The quinazoline (B50416) ring, being an electron-deficient heteroaromatic system, is inherently activated towards nucleophilic attack. byjus.commasterorganicchemistry.com The presence of the two nitrogen atoms in the pyrimidine (B1678525) ring withdraws electron density from the carbocyclic ring, facilitating the addition of nucleophiles. wikipedia.orgbyjus.com

The bromine atoms at the 4- and 6-positions of the quinazoline ring serve as good leaving groups in nucleophilic substitution reactions. wikipedia.org The position of substitution is often directed by the reaction conditions and the nature of the nucleophile.

Nitrogen-based nucleophiles readily react with this compound derivatives to yield a variety of amino-substituted products. For instance, the chlorine atom at the 4-position of 2-carboxyvinyl-4-chloro-6,8-dibromoquinazoline can be readily displaced by amines. chem-soc.sinih.gov This suggests that the 4-position is highly activated towards nucleophilic attack.

Studies on related quinazoline systems demonstrate the versatility of these reactions. For example, 2,4-dichloro-6-substituted s-triazines react with nitrogen nucleophiles, where the reaction progress can be monitored by techniques like thin-layer chromatography (TLC). nih.gov Similarly, the reaction of 2,4,6-trinitrochlorobenzene with aqueous sodium hydroxide (B78521) proceeds at room temperature, highlighting the activation provided by electron-withdrawing groups. openstax.org The reaction of aldehydes and ketones with primary amines leads to the formation of imines, which are carbon-nitrogen double bond-containing compounds. wizeprep.comlibretexts.org Secondary amines react with aldehydes and ketones to form enamines. wizeprep.com

Hydrazine (B178648) and its derivatives are also effective nucleophiles. The reaction of 2-(6,8-dibromo-2-methylquinazolin-4-yloxy)acetohydrazide with hydrazine hydrate (B1144303) is a key step in the synthesis of various heterocyclic systems. nih.gov Furthermore, hydrazine can react with 2-carboxyvinyl-4-chloro-6,8-dibromoquinazoline, leading to the formation of fused triazolo-quinazoline derivatives. chem-soc.sinih.gov

Table 1: Examples of Reactions with Nitrogen-Based Nucleophiles

| Starting Material | Nucleophile | Product | Reference |

| 2-Carboxyvinyl-4-chloro-6,8-dibromoquinazoline | Amines | 4-Amino-substituted quinazoline derivatives | chem-soc.sinih.gov |

| 2,4-Dichloro-6-substituted s-triazine | Nitrogen Nucleophiles | 2-Chloro-4,6-disubstituted s-triazine | nih.gov |

| 2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)acetohydrazide | Hydrazine Hydrate | Acetohydrazide derivative | nih.gov |

| 2-Carboxyvinyl-4-chloro-6,8-dibromoquinazoline | Hydrazine Hydrate | Fused triazolo-quinazoline derivatives | chem-soc.sinih.gov |

Sulfur-based nucleophiles, known for their high nucleophilicity, also participate in substitution reactions with halogenated quinazolines. libretexts.orgmsu.edu Thiols and their corresponding thiolates are potent nucleophiles that readily displace halides. libretexts.orgmsu.edu For instance, an equimolar mixture of 2-carboxyvinyl-4-chloro-6,8-dibromoquinazoline and thiourea (B124793) or thiodicarbamyl hydrazine in N,N-dimethylformamide (DMF) leads to the formation of the corresponding substituted quinazolines. chem-soc.si

The enhanced nucleophilicity of sulfur compared to oxygen is a well-established principle in organic chemistry. libretexts.orgmsu.edu This difference in reactivity allows for selective reactions at sulfur centers even in the presence of hydroxyl groups. cas.cn The reaction of thiols can be promoted by systems like triphenylphosphine/diiodoethane, enabling the use of free amines as nucleophiles for the synthesis of secondary and tertiary amines. cas.cn

Table 2: Examples of Reactions with Sulfur-Based Nucleophiles

| Starting Material | Nucleophile | Product | Reference |

| 2-Carboxyvinyl-4-chloro-6,8-dibromoquinazoline | Thiourea | Substituted quinazoline | chem-soc.si |

| 2-Carboxyvinyl-4-chloro-6,8-dibromoquinazoline | Thiodicarbamyl Hydrazine | Substituted quinazoline | chem-soc.si |

Carbon-based nucleophiles, such as those derived from active methylene (B1212753) compounds, can also be employed to form new carbon-carbon bonds at the quinazoline nucleus. The simple replacement of the chlorine atom at the 4-position of the quinazoline nucleus with carbon nucleophiles has been reported to produce derivatives of 4-heteroaryl-quinazolines and fused quinazolines. researchgate.netresearchgate.net

The Grignard reaction, which utilizes organomagnesium reagents, is a classic method for forming carbon-carbon bonds by attacking an electrophilic carbon. wizeprep.com Another important carbon nucleophile is the cyanide ion (:CN⁻), which can replace a halogen in a halogenoalkane, thereby extending the carbon chain. savemyexams.com

The regioselectivity of nucleophilic aromatic substitution on dihalogenated quinazolines is a critical aspect of their functionalization. In many instances, the C-4 position is preferentially attacked by nucleophiles. This is attributed to the electronic influence of the adjacent nitrogen atom (N-3). nih.gov For example, in 2-aryl-6,8-dibromo-4-chloroquinazolines, Sonogashira cross-coupling with terminal acetylenes results in the exclusive replacement of the 4-chloro atom. nih.gov This enhanced reactivity of the C(4)-Cl bond is ascribed to the α-nitrogen effect. nih.gov

The mechanism of nucleophilic aromatic substitution on activated aryl halides generally proceeds through a two-step addition-elimination pathway, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgopenstax.org The presence of electron-withdrawing groups, such as the nitro group or the nitrogen atoms within the quinazoline ring system, stabilizes this intermediate through resonance, thereby accelerating the reaction. wikipedia.orgmasterorganicchemistry.comopenstax.org The reaction does not follow a concerted SN2 mechanism due to the steric hindrance of the aromatic ring, nor does it typically proceed via an SN1 mechanism, which would involve the formation of an unstable aryl cation. wikipedia.org

Displacement of Halogen Atoms at the Quinazoline Nucleus

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions represent another powerful tool for the functionalization of this compound. eie.gr These reactions, often catalyzed by palladium or other transition metals, enable the formation of carbon-carbon and carbon-heteroatom bonds. eie.grprinceton.edu

Various types of cross-coupling reactions have been applied to halogenated quinazolines, including Suzuki-Miyaura, Sonogashira, and Heck reactions. nih.govmdpi.com For instance, 2-aryl-6,8-dibromo-4-chloroquinazolines undergo Sonogashira cross-coupling with terminal acetylenes to afford 4-alkynyl-6,8-dibromoquinazolines. nih.gov In this case, the reaction selectively occurs at the C-4 position. nih.gov Similarly, the Heck cross-coupling of 6-iodo-quinazolin-4-amine derivatives with alkenes has been successfully demonstrated. nih.govmdpi.com

The Suzuki-Miyaura cross-coupling, which utilizes boronic acids, has also been employed for the functionalization of halogenated quinazolines, allowing for the introduction of aryl and heteroaryl substituents. nih.govmdpi.comrsc.org The regioselectivity of these cross-coupling reactions is often influenced by the nature of the halogen and the electronic properties of the quinazoline ring. nih.gov

Table 3: Examples of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Starting Material | Coupling Partner | Catalyst System | Product | Reference |

| Sonogashira | 2-Aryl-6,8-dibromo-4-chloroquinazolines | Terminal Acetylenes | Pd(PPh₃)₄, CuI | 4-Alkynyl-6,8-dibromoquinazolines | nih.gov |

| Heck | 6-Iodo-quinazolin-4-amine derivatives | Alkenes | Pd(OAc)₂, P(o-tol)₃ | 6-Alkenylated quinazolines | nih.govmdpi.com |

| Suzuki-Miyaura | Halogenated quinazolines | Arylboronic acids | Palladium catalyst | Aryl-substituted quinazolines | nih.govmdpi.comrsc.org |

Palladium-Catalyzed Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds, enabling the synthesis of complex molecular architectures from halogenated precursors like this compound. libretexts.orgnih.govrsc.orglibretexts.org These reactions typically involve the oxidative addition of a palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The Sonogashira reaction is a widely used method for forming carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org In the context of di- or trihalogenated quinazolines, the Sonogashira coupling demonstrates significant regioselectivity. For instance, the reaction of 2-aryl-6,8-dibromo-4-chloroquinazolines with terminal acetylenes like phenylacetylene, propargyl alcohol, or 2-ethynylpyridine (B158538) results in the exclusive substitution of the chlorine atom at the C-4 position. nih.govnih.gov This selectivity is attributed to the activating effect of the adjacent nitrogen atom on the C-4 position. nih.govnih.gov

Similarly, when 6-bromo-2,4-dichloroquinazoline (B10380) is treated with a stoichiometric amount of a terminal alkyne, the reaction occurs exclusively at the C-4 chloro position. nih.gov This principle suggests that in this compound, the C-4 bromine would be the more reactive site for Sonogashira alkynylation compared to the C-6 bromine. The reaction is typically carried out under mild conditions, often at room temperature, using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a copper(I) salt like CuI, and a base such as triethylamine (B128534) (NEt₃) or cesium carbonate (Cs₂CO₃). nih.govnih.gov

Table 1: Representative Sonogashira Cross-Coupling Reactions on Halogenated Quinazolines

| Starting Material | Alkyne | Catalyst System | Base | Product | Yield | Reference |

| 2-Aryl-6,8-dibromo-4-chloroquinazolines | Phenylacetylene | Pd(PPh₃)₄, CuI | Cs₂CO₃ | 2-Aryl-6,8-dibromo-4-(phenylethynyl)quinazolines | High | nih.gov |

| 2-Aryl-6,8-dibromo-4-chloroquinazolines | Propargyl alcohol | Pd(PPh₃)₄, CuI | NEt₃ | 4-(3-Hydroxyprop-1-yn-1-yl)-2-aryl-6,8-dibromoquinazolines | 53-72% | nih.gov |

| 4-Chloro-6,7-dimethoxyquinazoline | Various terminal alkynes | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, CuI | NEt₃ | 4-Alkynyl-6,7-dimethoxyquinazolines | High | researchgate.net |

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a versatile method for forming C-C bonds and is widely applied in synthesizing biaryl compounds. nih.govrsc.orgmdpi.com When applied to dihaloquinazolines where both halogens are on the benzene (B151609) ring, such as 6,8-dibromo-2,4-disubstituted quinazolines, the Suzuki-Miyaura reaction often proceeds without selectivity. researchgate.net The comparable bond dissociation energies of the C-6 and C-8 bromine atoms lead to a mixture of products or double substitution. researchgate.net

However, in the case of this compound, the electronic disparity between the C-4 and C-6 positions would likely favor initial arylation at the more electrophilic C-4 position. Following an initial functionalization at C-4 (for example, via Sonogashira coupling), subsequent Suzuki-Miyaura coupling can be performed at the remaining bromo positions. For instance, 2-aryl-6,8-dibromo-4-(phenylethynyl)quinazolines undergo Suzuki-Miyaura cross-coupling with various arylboronic acids to afford 2,6,8-triaryl-4-(phenylethynyl)quinazolines. nih.gov This reaction typically employs a palladium catalyst like Pd(PPh₃)₄ and a base such as potassium phosphate (B84403) (K₃PO₄) in a solvent system like dioxane and water. mdpi.comresearchgate.net

Table 2: Suzuki-Miyaura Cross-Coupling on Dibromoquinazoline Derivatives

| Starting Material | Boronic Acid | Catalyst | Base | Product | Yield | Reference |

| 2,4-Disubstituted-6,8-dibromoquinazoline | Arylboronic acids | Pd Catalyst | Base | 2,4-Disubstituted-6,8-diarylquinazoline | High | researchgate.net |

| 2-Aryl-6,8-dibromo-4-(phenylethynyl)quinazolines | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | 2,6,8-Triaryl-4-(phenylethynyl)quinazolines | Not specified | nih.gov |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | Good | mdpi.com |

Other palladium-catalyzed reactions, including the Stille, Negishi, and Heck couplings, further expand the synthetic utility of this compound. nih.gov

The Stille reaction couples organic halides with organotin compounds. libretexts.orglibretexts.org Its application to halogenated quinazolines also reveals important regioselectivity. For example, attempts to achieve monosubstitution on 6-bromo-2,4-dichloroquinazoline using the Stille coupling resulted in a mixture of the C-4 substituted product as the major component and the C-6 substituted product as the minor one. nih.govresearchgate.net This outcome again underscores the heightened reactivity of the C-4 position. researchgate.net

The Negishi coupling utilizes organozinc reagents, which are more reactive than organoboron or organotin compounds. wikipedia.orguh.edu This reaction has been successfully employed for the carbo-substitution of halogenated quinazolines. nih.gov For instance, 2-chloro-6,7-dimethoxyquinazolines have been coupled with methylzinc chloride in the presence of Pd(PPh₃)₄. nih.gov For this compound, a Negishi coupling would be expected to show a preference for the C-4 position, allowing for the introduction of various alkyl or aryl groups.

The Heck reaction , which forms a C-C bond between an organic halide and an alkene, has been applied to haloquinazolines, typically iodo-derivatives. nih.gov For example, 6-iodoquinazolin-4-amine (B66490) derivatives have been coupled with alkenes like tert-butyl acrylate (B77674) in the presence of a palladium acetate (B1210297) catalyst to yield 6-alkenylated products. nih.govmdpi.com This suggests that the C-6 bromine of this compound could potentially undergo Heck coupling, likely after the more reactive C-4 position has been functionalized.

Carbon-Heteroatom Bond Formation via Cross-Coupling (e.g., Buchwald-Hartwig Aminations)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. libretexts.orgnumberanalytics.com This reaction is a cornerstone of modern organic synthesis, particularly for preparing aryl amines, which are prevalent in pharmaceuticals. libretexts.orgnumberanalytics.comuwindsor.ca The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond. numberanalytics.com

This methodology is highly applicable to halogenated quinazolines for the synthesis of aminoquinazoline derivatives. nih.govresearchgate.net For this compound, Buchwald-Hartwig amination could introduce primary or secondary amines at either the C-4 or C-6 position. Based on the reactivity patterns observed in other cross-coupling reactions, the C-4 position is expected to be more susceptible to amination. researchgate.net The choice of palladium precursor, phosphine (B1218219) ligand (e.g., Xantphos, XPhos), and base (e.g., cesium carbonate, sodium tert-butoxide) is critical for achieving high efficiency and can be optimized to control the reaction's outcome. uwindsor.cabeilstein-journals.org

Analysis of Regioselectivity in Cross-Coupling Processes

The regioselectivity of cross-coupling reactions on di- or polyhalogenated quinazolines is dictated by the electronic properties of the different carbon-halogen bonds. researchgate.net In substrates like 6-bromo-2,4-dichloroquinazoline or, by extension, this compound, there is a distinct difference in reactivity between the halogen at C-4 and the halogen at C-6.

The C-4 position is significantly more reactive towards palladium-catalyzed cross-coupling than the C-6 position. nih.govresearchgate.net This enhanced reactivity is attributed to the "α-nitrogen effect," where the adjacent nitrogen atom in the pyrimidine ring (N-3) increases the electrophilicity of the C-4 carbon and facilitates the oxidative addition of the palladium(0) catalyst. nih.govresearchgate.netmdpi.com This electronic effect is so pronounced that it often overrides the inherent bond dissociation energies. For instance, even though a C-Cl bond is typically stronger and less reactive than a C-Br bond, substitution on 6-bromo-2,4-dichloroquinazoline preferentially occurs at the C-4 chlorine atom. nih.govresearchgate.net

In contrast, when two bromine atoms are located on the benzene portion of the quinazoline ring, such as in 6,8-dibromoquinazoline derivatives, there is often a lack of regioselectivity in Suzuki-Miyaura couplings. researchgate.net This is because the C-6 and C-8 positions have very similar electronic environments and C-Br bond dissociation energies, leading to simultaneous or non-selective substitution. researchgate.net Therefore, for this compound, a clear and predictable regioselectivity is expected, favoring initial functionalization at the C-4 position.

Formation of Fused Heterocyclic Systems

Functionalized 4,6-dibromoquinazolines are excellent precursors for the synthesis of more complex, fused heterocyclic systems. The strategy typically involves an initial substitution reaction at one of the reactive halogen sites, followed by an intramolecular cyclization.

A notable example is the synthesis of fused triazolo-quinazoline derivatives. nih.govresearchgate.net Starting from a 2-carboxyvinyl-4-chloro-6,8-dibromoquinazoline, the C-4 chlorine is first displaced by hydrazine hydrate. The resulting hydrazinylquinazoline intermediate can then undergo condensation with aromatic aldehydes or acyl hydrazides to construct a fused triazole ring, leading to the formation of 5-substituted- researchgate.netnumberanalytics.comresearchgate.nettriazoloquinazolines and 7,9-dibromo-3-methyl- researchgate.netnumberanalytics.comresearchgate.nettriazolo[4,3-c]quinazolin-5-yl-2-propenoic acid, respectively. nih.govresearchgate.net This approach highlights how the reactivity of the C-4 position can be harnessed to build intricate polycyclic structures while retaining the bromine atoms at other positions for further diversification.

Research Findings on this compound Reactivity Unavailable for Specified Syntheses

Following a comprehensive review of scientific literature, no specific data or research articles were found detailing the synthesis of triazoloquinazoline derivatives, quinazolino[4,3-c]quinazoline derivatives, or other specified annulated structures starting from the chemical compound This compound .

The requested transformations, particularly the formation of fused heterocyclic systems such as chem-soc.sinih.govdntb.gov.uatriazolo[4,3-c]quinazolines, are extensively documented for a different isomer, 6,8-dibromoquinazoline , and its derivatives.

The key synthetic strategies for these reactions typically involve a common intermediate, 4-chloro-6,8-dibromoquinazoline. In these pathways, the chlorine atom at the C-4 position acts as a leaving group, enabling nucleophilic substitution which is the initial step for subsequent cyclization and annulation reactions. For instance, reaction with hydrazine hydrate yields a 4-hydrazinyl-6,8-dibromoquinazoline, a crucial precursor for building the triazole ring. chem-soc.sinih.gov Similarly, the formation of the quinazolino[4,3-c]quinazoline system from the 6,8-dibromo isomer involves the reactivity of the C-4 position to construct the new fused ring. chem-soc.sinih.gov

However, specific examples of these annulation reactions employing the This compound isomer as the starting material are not present in the surveyed chemical literature. Therefore, it is not possible to provide a scientifically accurate article on the reactivity of this compound for the specified subsections.

Advanced Spectroscopic and Structural Characterization of 4,6 Dibromoquinazoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For derivatives of 4,6-dibromoquinazoline, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR spectroscopy provides information about the chemical environment of protons within a molecule. In this compound derivatives, the aromatic protons exhibit characteristic chemical shifts and coupling patterns that are influenced by the bromine substituents and other functional groups attached to the quinazoline (B50416) core.

For instance, in a series of 6-bromo quinazoline derivatives, the proton signals are well-resolved, allowing for unambiguous assignment. The chemical shifts are influenced by the electronic nature of the substituents on the quinazoline ring. Generally, protons on the quinazoline ring appear in the aromatic region of the spectrum.

H-2: The proton at the 2-position of the quinazoline ring typically appears as a singlet.

H-5, H-7, H-8: The protons on the benzene (B151609) portion of the quinazoline ring show distinct signals, with their chemical shifts and multiplicities being dependent on the substitution pattern.

The specific chemical shifts can vary based on the solvent used and the nature of other substituents present in the molecule.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. ceitec.cz In the ¹³C NMR spectra of this compound derivatives, each unique carbon atom gives a distinct signal. ceitec.cz The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms attached to them.

Quaternary carbons, those not attached to any protons, typically show weaker signals. huji.ac.il The carbon atoms bonded to bromine (C-4 and C-6) are significantly influenced by the halogen's electronegativity. The signals for carbons in the aromatic rings generally appear in the range of 110-150 ppm. bhu.ac.in Carbonyl carbons in quinazolinone derivatives will appear further downfield, typically in the range of 160-180 ppm. libretexts.org

A representative set of ¹³C NMR data for a 6-bromo-quinazoline derivative is presented below:

| Carbon Position | Chemical Shift (δ, ppm) |

| C-2 | ~158.9 |

| C-4 | ~157.9 |

| C-4a | ~121.2 |

| C-5 | ~133.7 |

| C-6 | ~127.3 |

| C-7 | ~139.9 |

| C-8 | ~114.8 |

| C-8a | ~147.9 |

Note: The exact chemical shifts can vary depending on the specific derivative and solvent.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is instrumental in identifying the functional groups present in a molecule.

The FT-IR spectra of this compound derivatives display characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. These spectra can confirm the presence of the quinazoline core and any additional functional groups.

Key vibrational frequencies for quinazoline derivatives include:

C=N stretching: Typically observed in the region of 1620-1550 cm⁻¹.

C=C aromatic stretching: Multiple bands are usually seen in the 1600-1450 cm⁻¹ region.

C-H aromatic stretching: Found just above 3000 cm⁻¹. vscht.cz

C-Br stretching: Appears in the fingerprint region, typically below 800 cm⁻¹.

For example, in 6-nitro-4-substituted quinazoline derivatives, characteristic bands for the nitro group (NO₂) are observed around 1530 cm⁻¹ (asymmetric stretching) and 1350 cm⁻¹ (symmetric stretching). nih.gov If a carbonyl group is present, as in quinazolinone derivatives, a strong C=O stretching band will be prominent around 1700-1650 cm⁻¹. pressbooks.pub

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

In the mass spectra of dibrominated quinazoline compounds, the molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Consequently, a compound with two bromine atoms will show three peaks for the molecular ion cluster: [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1. researchgate.net This isotopic signature is a definitive indicator of the presence of two bromine atoms in the molecule.

The fragmentation of these compounds under electron impact (EI) often involves the loss of bromine atoms and cleavage of the quinazoline ring or its substituents. researchgate.net The resulting fragment ions provide valuable clues about the molecule's structure. For instance, the loss of a bromine radical (Br•) is a common fragmentation pathway.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule corresponds to the promotion of an electron from a lower energy molecular orbital to a higher energy one.

The UV-Vis absorption spectra of quinazoline derivatives typically show two main absorption bands. researchgate.net

A band at shorter wavelengths (around 240–300 nm) is attributed to the π → π* transition within the aromatic system. researchgate.net

A band at longer wavelengths (around 310–425 nm) is often due to the n → π* transition. researchgate.net

The positions and intensities of these absorption bands can be influenced by the nature and position of substituents on the quinazoline ring. Electron-withdrawing groups, for example, can cause a shift in the absorption maxima. researchgate.net The solvent in which the spectrum is recorded can also affect the electronic transitions.

X-ray Crystallography for Solid-State Structure Determination

While a dedicated crystal structure for the parent this compound is not extensively detailed in the cited literature, analysis of closely related bromo-substituted quinazoline derivatives provides significant insight into the structural characteristics of this class of compounds. For instance, studies on compounds like 3-(4-bromophenyl)quinazolin-4(3H)-one reveal key structural features that are likely shared with this compound.

In the crystal structure of 3-(4-bromophenyl)quinazolin-4(3H)-one, the quinazoline unit is observed to be nearly planar. researchgate.net The dihedral angle, which is the angle between the plane of the quinazoline ring system and the attached bromophenyl ring, is a critical parameter and was found to be 47.6(1)°. researchgate.net The packing of molecules in the crystal is stabilized by intermolecular hydrogen bonds, such as C—H···N and C—H···O interactions, which create infinite chains and specific ring motifs. researchgate.net

Similarly, research on the bromination of 2,3-tetramethylene-3,4-dihydroquinazoline, which can lead to 4,6-dibromo derivatives, resulted in the successful crystallographic analysis of 6-bromo-4-hydroxy-2,3-tetramethylene-3,4-dihydroquinazoline. researchgate.net In this derivative, enantiomeric molecules were found to form associated pairs through two opposing O–H···N hydrogen bonds. researchgate.net

The data obtained from such X-ray diffraction studies are summarized in crystallographic information tables, providing a detailed snapshot of the compound's solid-state architecture.

Table 1: Representative Crystallographic Data for a Bromo-Substituted Quinazoline Derivative Data for 3-(4-Bromophenyl)quinazolin-4(3H)-one researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₉BrN₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.3951 (6) |

| b (Å) | 10.1983 (6) |

| c (Å) | 11.9791 (7) |

| β (°) | 105.795 (3) |

| Volume (ų) | 1222.68 (12) |

| R-factor | 0.036 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements (such as halogens) in a compound. wikipedia.org This method is essential for verifying the empirical formula of a newly synthesized compound and confirming its purity. The procedure typically involves combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (e.g., CO₂, H₂O, N₂) are quantitatively measured. thermofisher.com

For halogen-containing compounds like this compound, elemental analysis provides critical confirmation that the experimentally determined percentages of each element align with the theoretically calculated values based on its molecular formula (C₈H₄Br₂N₂). The accepted deviation between the found and calculated values is typically within ±0.4%. wikipedia.org

While specific experimental data for the parent this compound is limited, the literature provides numerous examples of this technique applied to other dibromo-quinazolinone derivatives. These studies consistently demonstrate the utility of elemental analysis in confirming the successful synthesis of the target structures. For example, the analysis of various 6,8-dibromo-4(3H)-quinazolinone derivatives shows a close correlation between the calculated and experimentally found elemental percentages.

Table 2: Comparison of Calculated vs. Found Elemental Composition for Representative Dibromo-Quinazolinone Derivatives

| Compound Formula | Element | Calculated (%) | Found (%) |

|---|---|---|---|

| C₃₂H₁₈Br₂N₄O₂ | C | 59.10 | 59.00 |

| H | 2.79 | 2.68 | |

| N | 8.62 | 8.43 | |

| C₃₀H₁₇Br₂N₅O₂ | C | 56.36 | 56.30 |

| H | 2.68 | 2.63 | |

| N | 10.95 | 10.90 |

For the target compound, this compound, the theoretical elemental composition is as follows:

Table 3: Theoretical Elemental Composition of this compound

| Element | Atomic Mass | Count | Total Mass | Mass Percent (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 8 | 96.088 | 33.38 |

| Hydrogen (H) | 1.008 | 4 | 4.032 | 1.40 |

| Bromine (Br) | 79.904 | 2 | 159.808 | 55.52 |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 9.73 |

| Total | - | - | 287.942 | 100.00 |

Computational Investigations of 4,6 Dibromoquinazoline and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of 4,6-dibromoquinazoline from first principles. These methods allow for a detailed exploration of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. nih.gov For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine its most stable three-dimensional arrangement, known as geometry optimization. nih.govresearchgate.net This process yields crucial information about bond lengths, bond angles, and dihedral angles, providing a precise structural model of the molecule.

Following geometry optimization, a detailed analysis of the electronic structure can be performed. This includes mapping the electron density distribution, which reveals how electrons are shared between atoms and identifies regions of high or low electron density. Such analyses are fundamental to understanding the molecule's polarity, reactivity, and intermolecular interactions.

Table 1: Exemplary Calculated Structural Parameters for Quinazoline (B50416) Derivatives Note: This table presents typical parameter ranges for the quinazoline core structure based on DFT calculations of related derivatives, as specific experimental data for this compound may not be readily available.

| Parameter | Typical Calculated Value |

|---|---|

| N1-C2 Bond Length (Å) | 1.31 - 1.33 |

| C4-N3 Bond Length (Å) | 1.32 - 1.34 |

| C4-C4a Bond Length (Å) | 1.41 - 1.43 |

| C8a-N1 Bond Angle (°) | 116 - 118 |

| C2-N3-C4 Bond Angle (°) | 115 - 117 |

Computational methods are highly effective in predicting the spectroscopic signatures of molecules like this compound. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. idc-online.comnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra are invaluable for interpreting experimental data and confirming the structure of synthesized compounds. chemrxiv.org

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of this compound. nih.govmdpi.comsharif.edu These calculations identify the electronic transitions between molecular orbitals and their corresponding absorption wavelengths, providing insight into the molecule's photophysical properties. nih.govresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. youtube.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. wuxibiology.comscirp.org A smaller gap suggests higher reactivity. scirp.orgnih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.netresearchgate.netirjweb.com These descriptors provide a theoretical framework for predicting how this compound will behave in chemical reactions.

Table 2: Global Reactivity Descriptors Derived from HOMO and LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | The escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering due to maximal electron flow. |

Molecular Modeling and Docking Studies for Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound and its derivatives, docking studies are crucial for investigating their potential as inhibitors of biological targets such as enzymes. nih.govscispace.com These studies can elucidate the binding mode and affinity of the molecule within the active site of a protein, providing insights into the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. semanticscholar.orgmdpi.com Such analyses are fundamental in drug discovery for identifying and optimizing lead compounds. nih.govnih.gov

Theoretical Studies on Photophysical Properties and Intramolecular Charge Transfer (ICT)

Theoretical investigations into the photophysical properties of this compound can reveal its behavior upon absorption of light. researchgate.net TD-DFT calculations can be used to explore the nature of its excited states and predict properties such as fluorescence. A key phenomenon that can be studied computationally is Intramolecular Charge Transfer (ICT). epa.gov In molecules with electron-donating and electron-accepting moieties, excitation with light can lead to a redistribution of electron density, creating a charge-separated excited state. Computational analysis of the molecular orbitals involved in electronic transitions can determine the extent of ICT, which is a critical factor in the design of molecules for applications in materials science, such as organic light-emitting diodes (OLEDs) and sensors.

Applications of 4,6 Dibromoquinazoline As a Versatile Synthetic Scaffold

Role in the Elaboration of Diverse Quinazoline (B50416) Derivatives for Advanced Research

The 4,6-dibromoquinazoline scaffold is instrumental in the synthesis of a wide array of quinazoline derivatives with potential applications in medicinal chemistry and pharmacological research. The bromine atoms can be selectively substituted through various cross-coupling reactions, enabling the construction of complex molecular architectures.

For instance, the chlorine atom at the 4-position of a related compound, 4-chloro-6,8-dibromoquinazoline, can be readily displaced by different amines to produce a range of 4-heteroarylquinazoline derivatives. researchgate.netchem-soc.si This reactivity highlights the potential of the 4-bromo substituent in this compound to undergo similar nucleophilic substitution reactions. Furthermore, Suzuki-Miyaura cross-coupling reactions have been employed to introduce aryl groups at the bromine-substituted positions, leading to the formation of polysubstituted quinazolines. researchgate.net

Researchers have synthesized novel 4,6-disubstituted quinazoline derivatives starting from anthranilic acid derivatives. nih.gov The process involves a series of conventional reactions, including acylation, cyclization to form benzoxazinones, treatment with ammonia (B1221849) to yield a crucial 2-substituted benzamide (B126) intermediate, and subsequent cyclization to obtain quinazolones. nih.gov These quinazolones are then chlorinated and coupled with optically pure alpha-amino acids to generate the final 4,6-disubstituted quinazoline derivatives. nih.gov

The introduction of halide substituents at the 6- and 8-positions of the quinazoline ring has been suggested to enhance the biological activity of this class of heterocyclic compounds. chem-soc.siderpharmachemica.com This has prompted the synthesis of various 6,8-dibromo-substituted quinazoline derivatives. chem-soc.si

Contributions to Materials Science and Engineering

Materials science and engineering focuses on the relationship between the structure, properties, processing, and performance of materials to develop new technologies. cmu.eduuni.edukit.edu this compound has emerged as a valuable precursor for the development of specialized organic materials with potential applications in electronics and optoelectronics. The ability to introduce different functional groups at the 4- and 6-positions allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules.

Development of Specialized Organic Compounds for Electronic Devices

Organic semiconductors are key components in a variety of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netmdpi.com The development of new organic materials with tailored properties is crucial for advancing these technologies. researchgate.net The quinazoline scaffold, particularly when appropriately substituted, has shown promise in this area. researchgate.net

The synthesis of π-extended conjugated systems based on quinazoline is often achieved through Sonogashira and Suzuki-Miyaura cross-coupling reactions with polyhalogenated quinazolines serving as key starting materials. researchgate.net The incorporation of fragments like carbazole (B46965) and triphenylamine (B166846) into the quinazoline framework has been shown to be an effective strategy for creating materials for OLEDs. researchgate.net The versatility of this compound makes it an ideal candidate for such synthetic strategies, enabling the creation of novel organic semiconductors. These materials are essential for the advancement of organic electronic devices, which offer advantages such as flexibility and low-cost fabrication. researchgate.netmdpi.commdpi.com

The properties of organic electronic devices are not solely dependent on the emissive material but also on other components like host materials, hole-blocking materials, and electron-transport materials. google.com The ability to synthesize a diverse range of quinazoline derivatives from this compound allows for the exploration of new materials for these various roles within a device.

Exploration in Optoelectronic Applications (e.g., OLEDs, Dye-Sensitized Solar Cells)

The unique photophysical properties of quinazoline derivatives make them attractive for optoelectronic applications. Arylvinyl-substituted quinazolines, for example, are of interest for their potential use in various optoelectronic devices. researchgate.net The synthesis of such compounds can be accomplished using this compound as a starting material, allowing for the introduction of arylvinyl groups through cross-coupling reactions.

In the realm of dye-sensitized solar cells (DSSCs), which are a promising low-cost photovoltaic technology, the sensitizing dye plays a crucial role in light absorption and electron injection. rsc.orgmdpi.commdpi.com The development of efficient and stable dyes is a key area of research. mdpi.com Quinazoline-based molecules, with their tunable electronic properties, have the potential to be explored as components of new sensitizer (B1316253) dyes. The D-π-A (donor-π-acceptor) architecture is a common design for organic dyes in DSSCs. nih.gov this compound can serve as a platform to construct such molecules by introducing donor and acceptor moieties at the 4- and 6-positions.

| Application | Role of this compound Derivatives | Key Molecular Design Strategy |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Precursors for emissive materials, host materials, and charge transport layers. | Introduction of π-conjugated systems and functional groups like carbazole and triphenylamine. researchgate.net |

| Dye-Sensitized Solar Cells (DSSCs) | Scaffold for the synthesis of novel sensitizer dyes. | Construction of Donor-π-Acceptor (D-π-A) structures. nih.gov |

Design of Nonlinear Optical Materials

Nonlinear optical (NLO) materials are essential for a range of applications in photonics, including frequency conversion and optical switching. mdpi.comrp-photonics.com Organic molecules with extended π-conjugation and significant intramolecular charge transfer can exhibit large NLO responses. nih.gov The design of such molecules often involves a donor-acceptor framework. nih.gov

Arylvinylsubstituted quinazolines have been identified as promising structures for the development of NLO materials. researchgate.net The synthetic flexibility offered by this compound allows for the systematic variation of donor and acceptor groups attached to the quinazoline core. This enables a targeted approach to optimizing the NLO properties of the resulting compounds. Quantum chemical calculations are often employed to predict the hyperpolarizability of new molecular structures, guiding the synthetic efforts towards materials with enhanced NLO activity. mdpi.com

Utility in Polymer Chemistry as Monomers or Additives

In polymer chemistry, monomers with specific functionalities are used to build polymers with desired properties. scribd.com Given the two reactive bromine sites, this compound has the potential to be used as a monomer in step-growth polymerization to create novel polymers. These polymers could incorporate the rigid quinazoline unit into the polymer backbone, potentially leading to materials with enhanced thermal stability and specific electronic properties.

Furthermore, small organic molecules are often used as additives to modify the properties of polymers. nrel.govbibliotekanauki.pl Derivatives of this compound, with their potential for tailored functionality, could be explored as additives such as plasticizers, flame retardants, or stabilizers in various polymer systems. nrel.govspecialchem.com For example, the introduction of long alkyl chains could impart plasticizing properties, while the inherent nitrogen content of the quinazoline ring might contribute to flame retardancy. The specific properties of these potential additives would depend on the nature of the substituents introduced at the 4- and 6-positions.

Function as Ligands in Catalytic Systems

The nitrogen atoms within the quinazoline ring system possess lone pairs of electrons, making them potential coordination sites for metal ions. This suggests that quinazoline derivatives can function as ligands in catalytic systems. The electronic properties of the quinazoline ligand can be tuned by the introduction of various substituents, which in turn can influence the activity and selectivity of the metal catalyst. mdpi.comnih.gov

Development of Fluorescent and Colorimetric pH Sensors

The inherent electronic properties of the quinazoline ring system, particularly its electron-deficient nature, make it an attractive scaffold for the design of pH-sensitive fluorescent and colorimetric probes. The nitrogen atoms within the quinazoline core can undergo reversible protonation and deprotonation in response to changes in the acidity of the surrounding medium. This alteration in protonation state can significantly influence the intramolecular charge transfer (ICT) characteristics of quinazoline derivatives, leading to observable changes in their absorption and emission spectra. Consequently, this phenomenon provides a mechanism for the development of ratiometric and "off-on" pH sensors.

The this compound scaffold is particularly valuable in this context. The bromine atoms at the 4 and 6 positions serve as versatile synthetic handles, allowing for the introduction of various electron-donating or π-conjugated substituents through cross-coupling reactions. This strategic functionalization enables the fine-tuning of the photophysical properties and the pKa value of the resulting sensor molecules, tailoring them for specific pH ranges.

Detailed Research Findings

Research has demonstrated that arylvinyl-substituted quinazolines, which can be synthesized from halogenated quinazoline precursors, are promising candidates for colorimetric pH sensors. Current time information in Bangalore, IN.researchgate.net The protonation of the quinazoline ring in these "push-pull" systems, where an electron-donating group is conjugated to the electron-accepting quinazoline core, can cause dramatic color changes and alterations in fluorescence intensity. acs.orgnih.gov

For instance, studies on polysubstituted quinazolines derived from di-halogenated precursors have shown significant changes in their UV-Vis and fluorescence spectra upon the addition of an acid like trifluoroacetic acid (TFA). In one study, a 2,3-diaryl-6-(phenylethynyl)quinazoline derivative exhibited notable shifts in its absorption and emission spectra in the presence of TFA. mdpi.com This sensitivity to pH suggests its potential application in pH sensing. mdpi.com The protonation of the quinazoline nitrogen atoms disrupts the internal charge transfer from the donor to the acceptor, leading to the observed spectral changes. acs.orgnih.gov

The following table summarizes the photophysical properties of a representative quinazoline derivative in a neutral solvent and in the presence of acid, illustrating its potential as a pH sensor.

| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Stokes Shift (nm) |

| 2,3-Diaryl-6-(phenylethynyl)quinazoline | Dichloromethane | 288, 319 | 489 | 170 |

| 2,3-Diaryl-6-(phenylethynyl)quinazoline | Dichloromethane + TFA | 280, 360 | 440 | 80 |

The data clearly indicates a hypsochromic (blue) shift in the emission maximum and changes in the absorption maxima upon acidification, providing a basis for ratiometric pH sensing. The reversible nature of this protonation allows for the creation of reusable sensors. acs.orgnih.gov

Further research has explored a variety of substituted quinazolines, confirming that the strategic placement of electron-donating groups and π-conjugated systems is key to developing effective fluorescent and colorimetric pH sensors based on the quinazoline scaffold. nih.gov

Q & A

What are the critical considerations for optimizing the synthesis of 4,6-Dibromoquinazoline in academic research?

Answer:

Synthesis optimization requires attention to reaction conditions (solvent, temperature, stoichiometry) and purification methods. For brominated heterocycles like this compound, regioselectivity can be influenced by electron-deficient intermediates or catalytic systems. A reflux setup with polar aprotic solvents (e.g., DMSO) under controlled heating (e.g., 18 hours) is common, as seen in analogous quinazoline syntheses . Post-reaction, fractional crystallization using ethanol-water mixtures improves purity. Yield optimization (e.g., 65% in similar protocols) often involves iterative adjustments to reactant ratios and cooling rates during precipitation .

How can researchers validate the structural integrity of this compound post-synthesis?

Answer:

Advanced spectroscopic techniques are essential:

- NMR : Confirm bromine positions via H and C NMR, comparing shifts to analogous dibrominated heterocycles (e.g., 2,6-Dibromo-p-benzoquinone, where bromine deshields adjacent protons) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected m/z for ).

- X-ray Crystallography : Resolve ambiguity in regiochemistry, especially if competing isomers form during synthesis .

What methodologies are recommended for assessing this compound’s stability under varying experimental conditions?

Answer:

Stability studies should include:

- Thermal Analysis : TGA/DSC to monitor decomposition temperatures.

- pH-Dependent Degradation : Incubate the compound in buffered solutions (pH 2–12) and track degradation via HPLC. Brominated compounds often hydrolyze under alkaline conditions.

- Light Sensitivity : UV-Vis spectroscopy to detect photolytic byproducts. For quinazolines, prolonged light exposure may lead to dehalogenation .

How can computational chemistry aid in predicting this compound’s reactivity in medicinal chemistry applications?

Answer:

- DFT Calculations : Model electrophilic/nucleophilic sites using Fukui indices. Bromine’s electron-withdrawing effect directs substitution to the 4- and 6-positions.

- Docking Studies : Screen against target enzymes (e.g., kinase inhibitors) to predict binding affinity. Compare with non-brominated quinazolines to assess halogen bonding contributions .

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties, guiding later-stage in vivo studies .

What advanced analytical techniques resolve contradictions in data on this compound’s biological activity?

Answer:

Contradictions often arise from impurity interference or assay variability. Mitigation strategies include:

- HPLC-PDA-MS : Couple chromatography with photodiode array (PDA) and mass spectrometry to confirm compound identity in biological matrices.

- Dose-Response Repetition : Conduct triplicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to isolate cell-specific effects.

- Contradiction Analysis Frameworks : Apply systematic evaluation (e.g., TRIZ-based models) to identify variables like solvent residues or incubation time discrepancies .

How can researchers design experiments to explore this compound’s role in cross-disciplinary studies (e.g., materials science)?

Answer:

- PICO Framework : Define Population (target material), Intervention (doping with this compound), Comparison (undoped controls), Outcome (e.g., conductivity, thermal stability) .

- Collaborative Validation : Partner with materials labs to replicate findings using techniques like SEM-EDS for elemental mapping or impedance spectroscopy for electronic properties .

What are the challenges in achieving regioselective functionalization of this compound, and how are they addressed?

Answer:

Bromine’s steric and electronic effects can hinder further substitution. Strategies include:

- Directed Metalation : Use lithiating agents (e.g., LDA) to deprotonate specific positions, followed by electrophilic quenching.

- Cross-Coupling Catalysis : Suzuki-Miyaura reactions with Pd catalysts to introduce aryl groups at the 4-position, leveraging bromine’s leaving-group ability .

How should researchers approach reproducibility challenges in this compound-based studies?

Answer:

- Detailed Protocols : Document solvent batch numbers, drying methods, and instrument calibration data.

- Open Data Sharing : Use platforms like Zenodo to publish raw NMR/MS files and crystallization conditions.

- Peer Collaboration : Cross-validate synthetic routes with independent labs, as emphasized in pharmaceutical reproducibility guidelines .

What ethical and safety considerations are unique to handling this compound in academic labs?

Answer:

- Toxicity Screening : Prior to biological assays, conduct Ames tests for mutagenicity. Brominated compounds may interact with DNA repair pathways.

- Waste Disposal : Neutralize brominated byproducts via sodium thiosulfate before disposal, adhering to institutional hazardous waste protocols .

How can machine learning enhance the development of this compound derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.